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Compound Name:
alpha-Methylene-gamma-

valerolactone

CAS No.: 62873-16-9

Cat. No.: B1582371

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for α-Methylene-γ-

valerolactone (MGVL), a valuable building block in organic synthesis and polymer chemistry. As

a Senior Application Scientist, this document is structured to offer not just raw data, but a

comprehensive interpretation grounded in fundamental principles and practical insights. We will

explore the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, elucidating the structural features that give rise to the observed spectra.

Introduction to α-Methylene-γ-valerolactone
α-Methylene-γ-valerolactone (CAS No. 62873-16-9) is an unsaturated lactone with the

molecular formula C₆H₈O₂ and a molecular weight of 112.13 g/mol .[1][2] Its structure, featuring

an exocyclic double bond adjacent to a carbonyl group within a five-membered ring, makes it a

highly reactive and versatile monomer for polymerization and a key intermediate in the

synthesis of complex organic molecules.[3] The presence of the α,β-unsaturated carbonyl
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system is central to its chemical reactivity and is a key feature that we will explore through

spectroscopic analysis.

For safe handling, it is important to note that α-Methylene-γ-valerolactone may cause skin and

eye irritation and is heat sensitive.[4][5] It is often supplied stabilized with hydroquinone (HQ) to

prevent polymerization during storage. Proper storage in a refrigerated and inert atmosphere is

recommended.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together

the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy
The ¹H NMR spectrum of α-methylene-γ-valerolactone provides a wealth of information about

the number of different types of protons and their neighboring environments. The key features

to anticipate are the signals for the vinylic protons of the methylene group, the proton at the

chiral center, and the diastereotopic protons of the methylene group within the lactone ring.

To illustrate the expected chemical shifts, we can draw comparisons with the simpler, related

compound, γ-valerolactone. In γ-valerolactone, the protons on the carbon adjacent to the

carbonyl are typically found in the 2.3-2.6 ppm region, while the proton on the carbon bearing

the methyl group is shifted further downfield to around 4.6 ppm due to the deshielding effect of

the adjacent oxygen atom.[4][7]

For α-methylene-γ-valerolactone, the introduction of the exocyclic double bond significantly

alters the electronic environment. The vinylic protons are expected to appear as two distinct

signals in the region of 5.5-6.5 ppm. The proton on the chiral carbon (C5) will be coupled to the

adjacent methylene protons and the methyl group protons. The methylene protons within the

ring (C4) are diastereotopic and will likely appear as a complex multiplet.

Experimental Protocol for ¹H NMR Spectroscopy:

Sample Preparation: Dissolve approximately 5-10 mg of α-methylene-γ-valerolactone in 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
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Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Acquisition Parameters:

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10

ppm).

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to at least 1-2 seconds.

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or

32 scans).

Processing: Process the Free Induction Decay (FID) with an appropriate window function

(e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier

transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the

residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Hypothetical ¹H NMR Data Summary:

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~6.2 d 1H H_a (vinylic)

~5.6 d 1H H_b (vinylic)

~4.5 m 1H H_c (C5-H)

~3.0 m 1H H_d (C4-H)

~2.5 m 1H H_e (C4-H)

~1.4 d 3H H_f (CH₃)

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the

molecule. Key signals to identify include the carbonyl carbon, the two vinylic carbons, the chiral
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carbon, the ring methylene carbon, and the methyl carbon.

For comparison, the carbonyl carbon of γ-valerolactone appears at approximately 177 ppm,

while the carbon attached to the oxygen (C5) is around 77 ppm.[7] In α-methylene-γ-

valerolactone, the carbonyl carbon is expected to be in a similar region. The sp² hybridized

carbons of the exocyclic double bond will be found in the vinylic region of the spectrum

(typically 120-140 ppm).

Experimental Protocol for ¹³C NMR Spectroscopy:

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50

mg in 0.5-0.7 mL of deuterated solvent.

Instrument Setup: Use a broadband probe on a 400 MHz or higher field NMR spectrometer.

Acquisition Parameters:

Acquire a proton-decoupled spectrum.

Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).

Use a pulse angle of 30-45 degrees.

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

Processing: Process the FID similarly to the ¹H NMR spectrum and reference it to the solvent

peak (e.g., CDCl₃ at 77.16 ppm).

Hypothetical ¹³C NMR Data Summary:
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Chemical Shift (δ, ppm) Assignment

~170 C=O (C1)

~135 =C (C3)

~125 =CH₂ (C6)

~75 C5

~35 C4

~20 CH₃

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. The IR spectrum of α-methylene-γ-valerolactone will be dominated by absorptions

corresponding to the carbonyl group, the carbon-carbon double bond, and the carbon-oxygen

single bonds.

The most characteristic absorption will be the C=O stretching vibration of the lactone, which is

expected to appear at a relatively high frequency (around 1750-1780 cm⁻¹) due to the ring

strain of the five-membered ring and the influence of the adjacent double bond. The C=C

stretching vibration of the exocyclic double bond should be visible in the 1650-1670 cm⁻¹

region. The C-O stretching vibrations of the ester group will appear in the fingerprint region,

typically between 1000 and 1300 cm⁻¹.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

Sample Preparation: Place a small drop of neat liquid α-methylene-γ-valerolactone directly

onto the ATR crystal.

Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an

ATR accessory.

Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Acquire a background

spectrum of the clean ATR crystal before running the sample.
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Processing: The software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Assignment

~3100 Medium =C-H stretch (vinylic)

~2980 Medium C-H stretch (aliphatic)

~1760 Strong C=O stretch (γ-lactone)

~1660 Medium C=C stretch

~1200 Strong C-O stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its identity and deduce its structure. For α-

methylene-γ-valerolactone, the molecular ion peak (M⁺) is expected at an m/z of 112,

corresponding to its molecular weight.

The fragmentation pattern will be influenced by the lactone ring and the exocyclic double bond.

Common fragmentation pathways for lactones include the loss of CO, CO₂, and side chains.

The presence of the double bond can lead to retro-Diels-Alder type fragmentations or

rearrangements.

Based on available data for γ-methyl-α-methylene-γ-butyrolactone (a synonym), major

fragments are observed at m/z values of 68, 40, and 39.[1] The fragment at m/z 68 could

correspond to the loss of CO₂ (44 Da) from the molecular ion.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a gas chromatograph (GC-MS) for separation and purification before ionization.

Ionization: Use a standard electron ionization source with an electron energy of 70 eV.
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Mass Analysis: Scan a range of m/z values (e.g., 30-200) to detect the molecular ion and

fragment ions.

Hypothetical Mass Spectrometry Data Summary:

m/z Relative Intensity Possible Fragment

112 Moderate [M]⁺

84 Moderate [M - CO]⁺

68 Strong [M - CO₂]⁺

40 High Further fragmentation

39 High Further fragmentation

Visualizing the Structure and Spectroscopic
Correlations
To better understand the relationship between the molecular structure and the spectroscopic

data, the following diagrams are provided.

α-Methylene-γ-valerolactone

O

C=O C

CH₂

=CH₂

CH CH₃

Click to download full resolution via product page
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Caption: Molecular structure of α-Methylene-γ-valerolactone.

¹H NMR Assignments ¹³C NMR Assignments

Ha (~6.2 ppm) Hb (~5.6 ppm) Hc (~4.5 ppm) Hd, He (~3.0, ~2.5 ppm) Hf (~1.4 ppm) C=O (~170 ppm) =C (~135 ppm) =CH₂ (~125 ppm) C5 (~75 ppm) C4 (~35 ppm) CH₃ (~20 ppm)

α-Methylene-γ-valerolactone Structure

Vinylic Vinylic C5-H C4-H₂ CH₃ Carbonyl Vinylic Vinylic

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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